Technical Monograph: Ethyl 2-benzyl-4,4,4-trifluoro-3-oxobutanoate
Technical Monograph: Ethyl 2-benzyl-4,4,4-trifluoro-3-oxobutanoate
Topic: Ethyl 2-benzyl-4,4,4-trifluoro-3-oxobutanoate CAS Number: 118642-72-1[1][2][3]
[3]
Executive Summary & Strategic Significance
Ethyl 2-benzyl-4,4,4-trifluoro-3-oxobutanoate (CAS 118642-72-1) is a specialized fluorinated
The compound’s value stems from the "Fluorine Effect" : the
Chemical Identity & Physical Properties[4][5][6][7]
| Property | Data |
| CAS Number | 118642-72-1 |
| IUPAC Name | Ethyl 2-benzyl-4,4,4-trifluoro-3-oxobutanoate |
| Molecular Formula | |
| Molecular Weight | 274.24 g/mol |
| Appearance | Colorless to pale brown oil |
| Solubility | Soluble in DCM, EtOH, EtOAc; Insoluble in water |
| Key Functional Groups | Trifluoromethyl ketone, Ester, Benzyl (Alpha-position) |
| Stability | Stable under |
Synthesis Protocols
Two primary methodologies exist for synthesizing this compound. The Acylation-Ethanolysis route is favored in modern high-throughput synthesis for its operational simplicity, while the Classical Alkylation route is useful when starting from the parent keto-ester.
Method A: The Acylation-Ethanolysis Route (Recommended)
This method, adapted from recent antitubercular research, synthesizes the scaffold directly from 3-phenylpropanoyl chloride, avoiding the handling of volatile fluorinated starting materials.
Reaction Logic:
-
Acylation: 3-Phenylpropanoyl chloride reacts with Trifluoroacetic Anhydride (TFAA) and pyridine to form a mixed anhydride/enolate intermediate.
-
Rearrangement: The intermediate undergoes a C-acylation (Dakin-West type mechanism).
-
Solvolysis: Addition of ethanol cleaves the intermediate to yield the ethyl ester.
Protocol:
-
Setup: Flame-dry a 250 mL round-bottom flask and purge with
. -
Reagents: Charge with 3-phenylpropanoyl chloride (1.0 equiv) and anhydrous Dichloromethane (DCM) (10 vol).
-
Addition: Cool to 0°C. Sequentially add Trifluoroacetic Anhydride (TFAA) (1.5 equiv) and Pyridine (2.0 equiv) dropwise.
-
Reaction: Warm to Room Temperature (RT) and stir for 3 hours. Color change to dark orange/brown is typical.[4]
-
Quench/Ethanolysis: Add absolute Ethanol (5.0 equiv) carefully. Stir for 12 hours at RT.
-
Workup: Concentrate under reduced pressure. Triturate the residue with hexane to precipitate pyridinium salts. Filter and concentrate the filtrate.
-
Purification: Use flash column chromatography (SiO2, 5-10% EtOAc/Hexane) if high purity is required; otherwise, the crude oil is often sufficient for heterocycle synthesis.
Method B: Classical Alkylation (C-Alkylation)
Reaction Logic: Deprotonation of ethyl 4,4,4-trifluoroacetoacetate followed by
Protocol:
-
Base Activation: Suspend NaH (1.1 equiv, 60% in oil) in dry THF at 0°C.
-
Enolate Formation: Dropwise add Ethyl 4,4,4-trifluoroacetoacetate (1.0 equiv). Stir until
evolution ceases (approx. 30 min). -
Alkylation: Add Benzyl bromide (1.0 equiv) dropwise.
-
Reflux: Heat to reflux (60-65°C) for 4–6 hours.
-
Workup: Quench with saturated
. Extract with EtOAc.
Mechanistic Visualization
The following diagram illustrates the Acylation-Ethanolysis pathway, highlighting the critical pyridine-mediated activation steps.
Caption: Figure 1. Synthesis of CAS 118642-72-1 via the modified Dakin-West acylation strategy using TFAA and Pyridine.
Applications in Drug Discovery
The core utility of CAS 118642-72-1 is its function as a dielectrophile . The
Workflow: Synthesis of Trifluoromethylated Pyrimidinones
This scaffold is prominent in the development of anti-TB agents (e.g., analogs of Picolinimidamide).
-
Condensation: React CAS 118642-72-1 with an Amidine Hydrochloride (e.g., Benzimidamide HCl).
-
Conditions: Ethanol,
(3.0 equiv), Reflux (80–100°C), 12 hours. -
Outcome: Cyclization yields the 2-substituted-5-benzyl-6-(trifluoromethyl)pyrimidin-4(3H)-one .
Caption: Figure 2. Conversion of the beta-keto ester to a bioactive pyrimidinone scaffold via condensation with amidines.
Safety & Handling
-
Hazards: The compound is an ester and likely causes skin/eye irritation. The starting material (TFAA) is corrosive and moisture-sensitive.
-
Storage: Store at 2–8°C under inert atmosphere (
or ). Avoid moisture (hydrolysis risk). -
Disposal: Fluorinated organic waste. Do not mix with non-halogenated solvents if incineration protocols differ.
References
-
Frontiers in Microbiology. "Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis." (2021). Describes the synthesis of CAS 118642-72-1 via the acid chloride/TFAA route.
-
National Institutes of Health (PMC). "Synthesis and SAR of novel heterocyclic scaffolds." Validation of the condensation protocol with amidines.
-
ChemicalBook. "Product Entry: Ethyl 2-benzyl-4,4,4-trifluoro-3-oxobutanoate (CAS 118642-72-1)."[2][3] Verification of CAS number and physical data.[3][5][4]
Sources
- 1. arctomsci.com [arctomsci.com]
- 2. 2-BENZYL-4,4,4-TRIFLUORO-3-OXOBUTYRIC ACID ETHYL ESTER CAS#: 118642-72-1 [m.chemicalbook.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparation method of ethyl 4,4,4-trifluoroacetoacetate - Eureka | Patsnap [eureka.patsnap.com]
